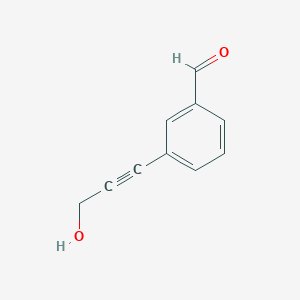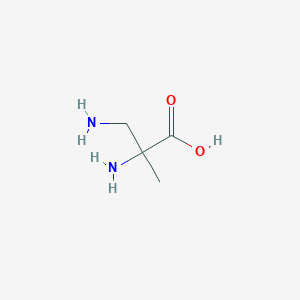
2,3-Diamino-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diamino-2-methylpropanoic acid (DAMPA) is a non-proteinogenic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. DAMPA is a derivative of the natural amino acid valine and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,3-Diamino-2-methylpropanoic acid is not fully understood. However, studies have shown that it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, which may contribute to its anticonvulsant and neuroprotective properties. 2,3-Diamino-2-methylpropanoic acid has also been shown to inhibit the activity of DPP-IV, which may contribute to its potential therapeutic effects in diabetes.
Efectos Bioquímicos Y Fisiológicos
2,3-Diamino-2-methylpropanoic acid has been shown to exhibit several biochemical and physiological effects. In animal studies, 2,3-Diamino-2-methylpropanoic acid has been found to reduce the severity and duration of seizures, suggesting its potential as an anticonvulsant agent. It has also been shown to protect neurons from damage caused by oxidative stress and inflammation, indicating its potential as a neuroprotective agent. Additionally, 2,3-Diamino-2-methylpropanoic acid has been shown to inhibit the growth of cancer cells, indicating its potential as an antitumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to inhibit the activity of DPP-IV may make it a useful tool for studying the regulation of glucose metabolism and insulin secretion. However, one limitation of using 2,3-Diamino-2-methylpropanoic acid in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain studies.
Direcciones Futuras
There are several potential future directions for research on 2,3-Diamino-2-methylpropanoic acid. One area of interest is its potential as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, further research is needed to explore its potential as an antitumor agent and its mechanism of action in inhibiting cancer cell growth. Finally, studies are needed to investigate the potential use of 2,3-Diamino-2-methylpropanoic acid as a tool for studying the regulation of glucose metabolism and insulin secretion in diabetes.
Métodos De Síntesis
2,3-Diamino-2-methylpropanoic acid is synthesized through a multistep process involving several chemical reactions. The synthesis method involves the reaction of valine with formaldehyde and hydrogen cyanide to produce a compound called 2-amino-3-oxobutyronitrile. The 2-amino-3-oxobutyronitrile is then reacted with ammonia to produce 2,3-Diamino-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
2,3-Diamino-2-methylpropanoic acid has potential applications in scientific research as it has been found to exhibit anticonvulsant, neuroprotective, and antitumor properties. It has also been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and insulin secretion. 2,3-Diamino-2-methylpropanoic acid has been used in various studies to explore its potential as a therapeutic agent for neurological disorders, cancer, and diabetes.
Propiedades
Número CAS |
170554-69-5 |
|---|---|
Nombre del producto |
2,3-Diamino-2-methylpropanoic acid |
Fórmula molecular |
C4H10N2O2 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
2,3-diamino-2-methylpropanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-4(6,2-5)3(7)8/h2,5-6H2,1H3,(H,7,8) |
Clave InChI |
BJVNVLORPOBATD-UHFFFAOYSA-N |
SMILES |
CC(CN)(C(=O)O)N |
SMILES canónico |
CC(CN)(C(=O)O)N |
Sinónimos |
Alanine, 3-amino-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



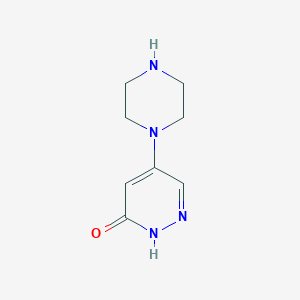
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
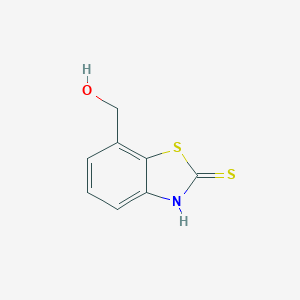
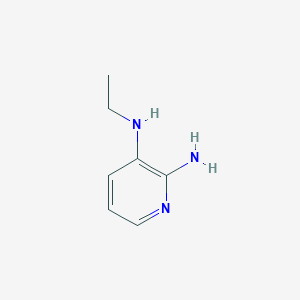

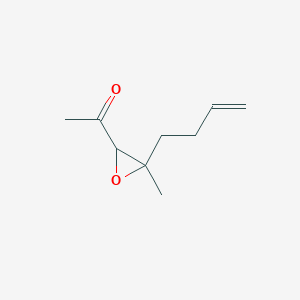
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
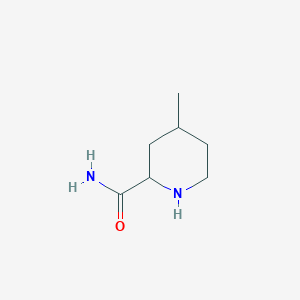
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
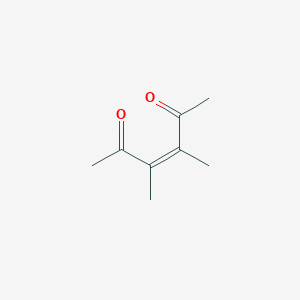
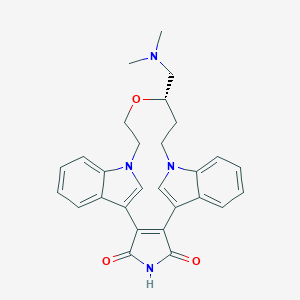
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)

